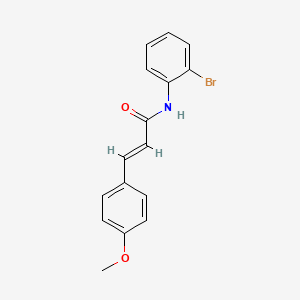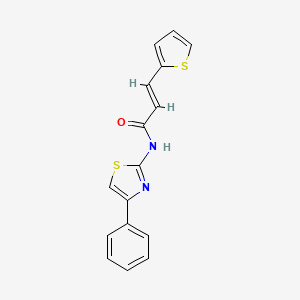
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as 2-Br-4-MeO-Ph-AA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamides and has been found to possess a range of interesting properties that make it a valuable tool for researchers.
作用機序
The mechanism of action of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that the compound interacts with specific amino acid residues in proteins, leading to the formation of covalent bonds. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for protein-protein interactions.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has not been found to have any significant biochemical or physiological effects in vitro or in vivo. However, it is important to note that this compound has not been extensively studied in animal models, and further research is needed to fully understand its potential effects.
実験室実験の利点と制限
One of the main advantages of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is its high selectivity for specific amino acid residues in proteins. This makes it a valuable tool for researchers studying protein-protein interactions. Additionally, the compound is relatively easy to synthesize and has a high yield.
However, there are also some limitations to the use of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the compound may not be suitable for use in certain types of cells or tissues, and further research is needed to fully understand its limitations.
将来の方向性
There are several potential future directions for research involving N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. One area of study could involve the development of new fluorescent probes based on this compound. Researchers could also investigate the use of this compound in other types of biological assays, such as enzyme activity assays or protein folding studies.
Another potential direction for research could involve the development of new synthesis methods for N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. Researchers could investigate alternative starting materials or reaction conditions to improve the efficiency of the synthesis process.
Overall, N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is a promising compound that has the potential to be a valuable tool for researchers studying protein-protein interactions. Further research is needed to fully understand its properties and limitations, but the compound holds great promise for future scientific research.
合成法
The synthesis of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-bromoaniline with 4-methoxybenzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been optimized by several researchers and is now a well-established procedure.
科学的研究の応用
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has been used in a variety of scientific research applications. One of the most promising areas of study involves its use as a fluorescent probe for the detection of protein-protein interactions. This compound has been found to bind to proteins in a specific manner, allowing researchers to visualize and quantify protein interactions in live cells.
特性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHNMFOJMRZOAT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)